
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant role in medicinal chemistry, particularly as intermediates in the synthesis of various antibiotics and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- typically involves the [2+2] cycloaddition of ketenes to Schiff bases. This method is favored due to its efficiency and the high yields of the desired product. The reaction conditions often include the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions .
Industrial Production Methods
For industrial production, the synthesis of azetidinones can be optimized to avoid tedious and costly separation steps. For example, using optically active natural sources like L-threonine can improve the overall yield and make the process more economical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s azetidinone ring is crucial for its biological activity, as it can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-methyl-
- 2-Azetidinone, 1-(4-methoxyphenyl)-
Uniqueness
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other azetidinones, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
79114-07-1 |
|---|---|
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C22H19NO3/c1-25-18-14-12-17(13-15-18)23-20(16-8-4-2-5-9-16)21(22(23)24)26-19-10-6-3-7-11-19/h2-15,20-21H,1H3 |
Clé InChI |
VTBTYCBTXHLXDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

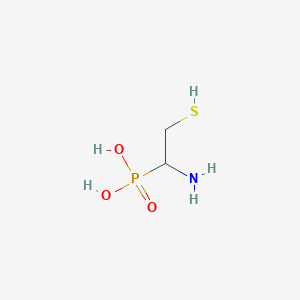
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)


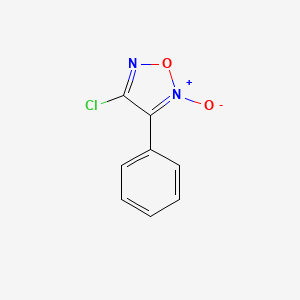

![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
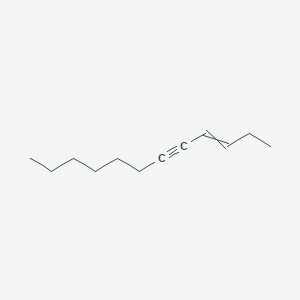
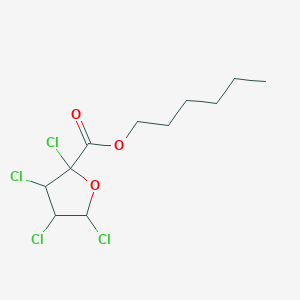
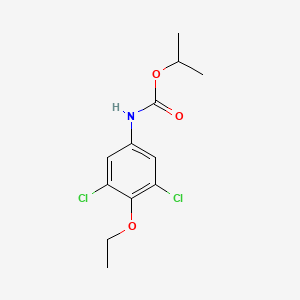

![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
